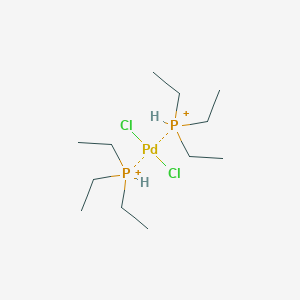
Dichloro bis(triethylphosphine) palladium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro bis(triethylphosphine) palladium(II) is an organometallic compound that features palladium coordinated with two chloride ions and two triethylphosphine ligands. This compound is widely used in various catalytic processes, particularly in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichloro bis(triethylphosphine) palladium(II) can be synthesized through the reaction of palladium(II) chloride with triethylphosphine in an appropriate solvent. The reaction typically involves dissolving palladium(II) chloride in a solvent such as ethanol or acetone, followed by the addition of triethylphosphine. The mixture is then heated to facilitate the formation of the desired complex. The reaction can be represented as follows:
PdCl2+2P(C2H5)3→PdCl2(P(C2H5)3)2
Industrial Production Methods
Industrial production of dichloro bis(triethylphosphine) palladium(II) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent choice, and reagent purity, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro bis(triethylphosphine) palladium(II) undergoes various types of reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule to the palladium center, increasing its oxidation state.
Reductive Elimination: This reaction involves the elimination of two ligands from the palladium center, reducing its oxidation state.
Substitution: This reaction involves the replacement of one ligand with another.
Common Reagents and Conditions
Oxidative Addition: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a base and a suitable solvent.
Reductive Elimination: This reaction often occurs under thermal conditions or in the presence of a reducing agent.
Substitution: Common reagents include phosphines, amines, and other ligands. The reaction conditions vary depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative addition with an aryl halide can produce an aryl-palladium complex, while substitution with a phosphine ligand can yield a new palladium-phosphine complex.
Aplicaciones Científicas De Investigación
Dichloro bis(triethylphosphine) palladium(II) has numerous applications in scientific research, including:
Chemistry: It is widely used as a catalyst in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of anticancer agents and other therapeutic compounds.
Industry: It is employed in the production of fine chemicals, polymers, and materials science applications.
Mecanismo De Acción
The mechanism by which dichloro bis(triethylphosphine) palladium(II) exerts its effects involves several key steps:
Coordination: The palladium center coordinates with the ligands and substrates.
Oxidative Addition: The palladium center undergoes oxidative addition with the substrate, forming a palladium-substrate complex.
Transmetalation: The palladium-substrate complex undergoes transmetalation with another reagent, forming a new palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the final product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Dichloro bis(triphenylphosphine) palladium(II): This compound features triphenylphosphine ligands instead of triethylphosphine. It is also widely used in cross-coupling reactions.
Dichloro bis(tricyclohexylphosphine) palladium(II): This compound features tricyclohexylphosphine ligands and is used in similar catalytic applications.
Uniqueness
Dichloro bis(triethylphosphine) palladium(II) is unique due to its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes. The triethylphosphine ligands provide a different steric and electronic environment compared to other phosphine ligands, making it suitable for specific applications where other palladium complexes may not be as effective.
Propiedades
Fórmula molecular |
C12H32Cl2P2Pd+2 |
|---|---|
Peso molecular |
415.7 g/mol |
Nombre IUPAC |
dichloropalladium;triethylphosphanium |
InChI |
InChI=1S/2C6H15P.2ClH.Pd/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2 |
Clave InChI |
ULYNIEUXPCUIEL-UHFFFAOYSA-N |
SMILES canónico |
CC[PH+](CC)CC.CC[PH+](CC)CC.Cl[Pd]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl(1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylatehydrochloride](/img/structure/B13006780.png)
![(4-Ethyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B13006781.png)
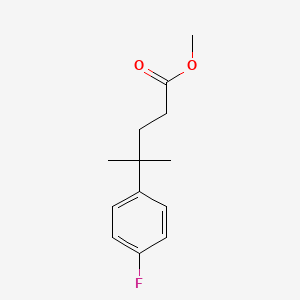
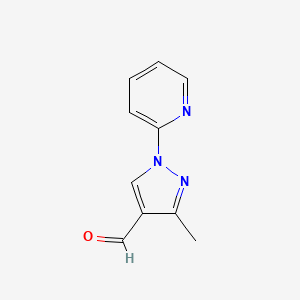
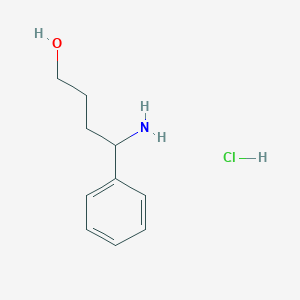
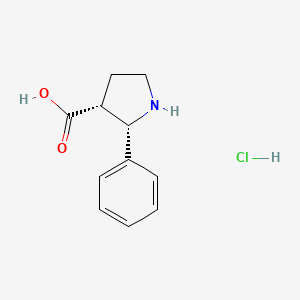
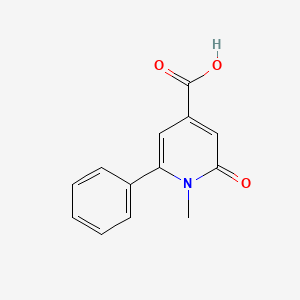
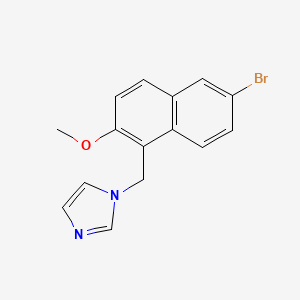
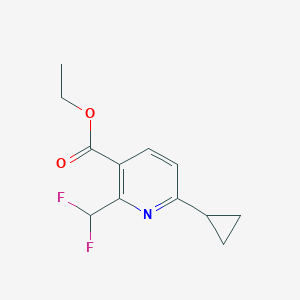
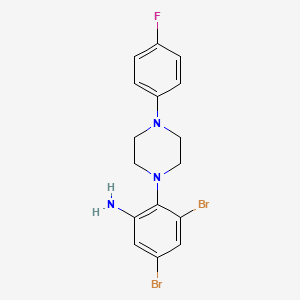
![1-(2'-Chloro-1,2,3,4-tetrahydro-[2,3'-biquinolin]-4-yl)pyrrolidin-2-one](/img/structure/B13006861.png)
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde](/img/structure/B13006864.png)
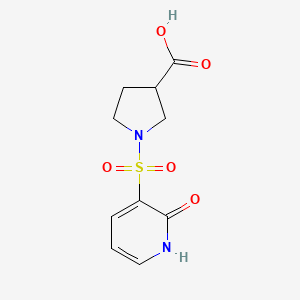
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13006873.png)
